molecular formula C11H9BrO3S B13029575 Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13029575
M. Wt: 301.16 g/mol
InChI Key: MQYQPVOCBKBKMT-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C11H9BrO3S and a molecular weight of 301.16 g/mol . This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their diverse biological and chemical properties. The presence of a bromine atom and a hydroxyl group in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

The synthesis of Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the bromination of 3-hydroxybenzo[b]thiophene-2-carboxylate followed by esterification with ethanol. The reaction conditions typically include the use of bromine as the brominating agent and a suitable catalyst to facilitate the reaction . Industrial production methods may involve bulk synthesis and custom synthesis services to meet the demand for research and development purposes .

Chemical Reactions Analysis

Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to various biological outcomes .

Comparison with Similar Compounds

Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to the presence of both bromine and hydroxyl groups, making it a unique compound with diverse applications in scientific research and industry.

Biological Activity

Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

PropertyValue
Molecular Formula C₁₁H₉BrO₃S
Molecular Weight 299.16 g/mol
Functional Groups Bromine, Hydroxyl, Ester

The presence of the bromine atom and hydroxyl group is significant as they contribute to the compound's unique reactivity and potential biological activities.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. This interaction can influence various biochemical pathways, including those involved in oxidative stress and cellular signaling.
  • Receptor Binding : It may also bind to cellular receptors, leading to altered cellular responses that could be therapeutic in nature.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially through disruption of microbial cell functions .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the structure of this compound can significantly impact its biological activity:

  • Bromination Position : The position of the bromine atom affects the compound's reactivity and affinity for biological targets.
  • Hydroxyl Group : The presence of the hydroxyl group enhances solubility and may improve interaction with biological macromolecules.

Comparative analysis with similar compounds reveals distinct differences in biological profiles:

Compound NameMolecular FormulaKey Features
This compoundC₁₁H₉BrO₃SUnique bromination and hydroxyl substitution
Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylateC₁₁H₉BrO₃SDifferent bromination position; varied activity
Methyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylateC₁₀H₉BrO₃SMethyl ester; potential differences in solubility

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism appears to involve modulation of signaling pathways related to cell survival .
  • Antimicrobial Efficacy : Research indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
  • Therapeutic Potential : Ongoing investigations aim to explore its use in treating diseases such as cancer and infections, focusing on optimizing its pharmacological properties through structural modifications .

Properties

Molecular Formula

C11H9BrO3S

Molecular Weight

301.16 g/mol

IUPAC Name

ethyl 7-bromo-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9BrO3S/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5,13H,2H2,1H3

InChI Key

MQYQPVOCBKBKMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)Br)O

Origin of Product

United States

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